molecular formula C6H3F6N3 B2504268 3,5-Bis(trifluoromethyl)pyrazin-2-amine CAS No. 1823898-82-3

3,5-Bis(trifluoromethyl)pyrazin-2-amine

Cat. No.: B2504268
CAS No.: 1823898-82-3
M. Wt: 231.101
InChI Key: HWPILMLGOLUPOC-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed to form the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

3,5-Bis(trifluoromethyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzonitrile: Similar in structure but with a nitrile group instead of an amine.

    3,5-Bis(trifluoromethyl)benzamide: Contains an amide group, offering different reactivity and applications.

Uniqueness

3,5-Bis(trifluoromethyl)pyrazin-2-amine is unique due to the presence of both trifluoromethyl groups and an amine functionality on the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-4(13)3(15-2)6(10,11)12/h1H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPILMLGOLUPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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